Product packaging for (S)-F-Ibuprofen(Cat. No.:CAS No. 911136-13-5)

(S)-F-Ibuprofen

Cat. No.: B14033917
CAS No.: 911136-13-5
M. Wt: 224.27 g/mol
InChI Key: RHYPLXHTNFTLQW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-F-Ibuprofen is a chemically modified analog of Ibuprofen intended for research applications. As a structural analog, its core framework is based on the (S)-enantiomer of Ibuprofen, which is the therapeutically active form responsible for the anti-inflammatory and analgesic effects of the racemic drug mixture . The addition of a fluorine atom is a common strategy in medicinal chemistry to alter a compound's properties, such as its metabolic stability, bioavailability, and binding affinity to target proteins . Ibuprofen, the parent compound, is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . The (S)-enantiomer exhibits significantly greater potency in inhibiting these enzymes compared to the (R)-enantiomer, thereby reducing the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever . The specific research value of this compound lies in its modified structure. It serves as a valuable tool for investigating Structure-Activity Relationships (SAR) within the class of propionic acid-derived NSAIDs . Researchers can use this compound to study how fluorination impacts the pharmacological profile, selectivity, and metabolic pathways of this drug class . Potential research applications include probing novel anti-inflammatory mechanisms, studying the role of fluorine in drug-receptor interactions, and as a precursor in the synthesis of more complex chemical entities for biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17FO2 B14033917 (S)-F-Ibuprofen CAS No. 911136-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

911136-13-5

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

(2S)-3-fluoro-2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H17FO2/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

RHYPLXHTNFTLQW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@H](CF)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CF)C(=O)O

Origin of Product

United States

Synthetic Methodologies for S F Ibuprofen

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create the desired (S)-enantiomer directly, avoiding the formation of the (R)-enantiomer and thus maximizing theoretical yield. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomeric product.

Asymmetric hydrogenation is a prominent method, where a prochiral precursor, such as 2-(4-isobutylphenyl)acrylic acid, is reduced to the chiral product. Chiral transition metal complexes are commonly used as catalysts. For instance, a chiral ferrocene-ruthenium complex has been reported to be effective for the synthesis of (S)-Ibuprofen, achieving high chemical yields and enantiomeric purity. nih.gov Similarly, rhodium catalysts paired with chiral biphosphorus ligands, such as Wudaphos, have been developed for this purpose. nih.gov Another strategy involves the asymmetric hydrovinylation of 4-isobutylstyrene, which, after subsequent oxidation, yields (S)-Ibuprofen. This method has been shown to produce the intermediate 3-(4-isobutylphenyl)-1-butene with high enantiomeric excess (e.e.). nih.gov More recently, iridium-catalyzed asymmetric monofluoromethylation has been explored, providing a novel route to monofluoromethylated analogs of (S)-Ibuprofen. rsc.org

Table 1: Examples of Asymmetric Catalysis for (S)-F-Ibuprofen Synthesis

Catalytic System Precursor Product Yield Enantiomeric Excess (e.e.) Reference
Chiral Ferrocene-Ruthenium Complex 2-(4-isobutylphenyl)acrylic acid (S)-Ibuprofen >97% >97% nih.gov
Rhodium/Wudaphos 2-(4-isobutylphenyl)acrylic acid (S)-Ibuprofen High High nih.gov
[(allyl)NiBr]₂ / Chiral Phosphine (B1218219) Ligand 4-Isobutylstyrene (S)-3-(4-isobutylphenyl)-1-butene 98% 96% nih.gov
Iridium/Chiral Phosphoramidite Allylic Carbonate Monofluoromethylated (S)-Ibuprofen - High rsc.org

Chiral Auxiliary-Mediated Syntheses

This strategy involves covalently bonding a chiral molecule, the "chiral auxiliary," to the substrate. The auxiliary then directs a subsequent diastereoselective reaction before being cleaved to yield the enantioenriched product.

One approach involves the esterification of racemic ibuprofen (B1674241) with chiral auxiliaries. For example, amides derived from (S)-lactic acid have been used as chiral auxiliaries in a dynamic kinetic resolution process. researchgate.net The racemic ibuprofen is converted into diastereomeric esters, with one diastereomer forming preferentially. researchgate.net Another study reported the use of secondary alcohols derived from (R)-carvone as chiral auxiliaries. scielo.brscite.ai Depending on the specific alcohol used, these auxiliaries can direct the esterification to favor the formation of esters derived from either (S)- or (R)-ibuprofen with significant diastereomeric ratios. scielo.br For instance, employing a specific chiral alcohol derived from (R)-carvone resulted in a diastereomeric ratio of up to 5.7:1. scielo.brscite.ai

Table 2: Chiral Auxiliaries in the Synthesis of this compound Esters

Chiral Auxiliary Reaction Type Diastereomeric Ratio (d.r.) Reference
Amides of (S)-lactic acid Dynamic Kinetic Resolution / Esterification Good researchgate.net
Secondary alcohols from (R)-carvone Steglich Esterification Up to 5.7:1 scielo.brscite.ai

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis utilizes enzymes to perform stereoselective reactions under mild conditions. nih.gov Lipases are commonly employed for the kinetic resolution of racemic ibuprofen, where one enantiomer is selectively transformed, allowing for the separation of the remaining unreacted enantiomer.

Candida rugosa lipase (B570770), for example, has been used for the enantioselective esterification of racemic ibuprofen. dss.go.thviamedica.pl In one study, this enzyme, immobilized on superparamagnetic nanoparticles, was used to produce the methyl ester of (S)-Ibuprofen with an enantiomeric excess of 93.5%. viamedica.pl Lipases from Rhizomucor miehei and Candida antarctica (Lipase B) have also proven effective, with the latter showing a preference for the (R)-enantiomer, making it suitable for producing (S)-Ibuprofen via resolution. mdpi.comresearchgate.net A thermophilic esterase, APE1547, has also been used in an ultrasound-assisted process to resolve ibuprofen, achieving a high enantioselectivity value (E value) of 147.1. mdpi.com A different chemoenzymatic strategy involves the use of epoxide hydrolases to resolve racemic 4-isobutyl-α-methylstyrene oxide, a precursor that can then be chemically converted to (S)-Ibuprofen. acs.orgcapes.gov.br

Table 3: Biocatalytic Methods for this compound Synthesis

Biocatalyst Reaction Type Key Finding Reference
Candida rugosa Lipase Enantioselective Esterification e.e. of 93.5% for (S)-Ibuprofen methyl ester viamedica.pl
Rhizomucor miehei Lipase Enantioselective Esterification Suitable for (S)-Ibuprofen esterification mdpi.comresearchgate.net
APE1547 (thermophilic esterase) Ultrasound-Assisted Kinetic Resolution High enantioselectivity (E=147.1) mdpi.com
Epoxide Hydrolase Enantioselective hydrolysis of epoxide precursor Chemoenzymatic route to (S)-Ibuprofen acs.orgcapes.gov.br

Resolution Techniques for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this means the maximum theoretical yield for the desired enantiomer is 50% per cycle, it is a widely used industrial practice.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. advanceseng.com Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. scielo.brresearchgate.net

Commonly used resolving agents for ibuprofen include chiral amines. L-lysine is a notable example, where the D-ibuprofen-L-lysinate salt exhibits lower solubility than the L-ibuprofen-L-lysinate salt, enabling their separation. scielo.brresearchgate.net Other chiral bases like (S)-(-)-α-methylbenzylamine (S-MBA) and (S)-phenylglycinol have also been effectively used. advanceseng.comru.nl Studies have shown that optimizing the molar ratio of the racemate to the resolving agent is crucial; for S-MBA, a 1:0.5 ratio of racemic ibuprofen to the resolving agent was found to be optimal. advanceseng.comresearchgate.net

Table 4: Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Key Principle Outcome Reference
L-lysine Differential solubility of diastereomeric salts Separation of (R)- and (S)-Ibuprofen salts scielo.brresearchgate.net
(S)-(-)-α-methylbenzylamine (S-MBA) Fractional crystallization High diastereomeric excess (%de) under optimal conditions advanceseng.com
(S)-phenylglycinol Fractional crystallization Qualified as a potentially suitable resolving base ru.nl
(R)-(+)-phenylethylamine Diastereomeric salt formation followed by SFE Separation based on differential solubility in scCO₂ researchgate.net

Chromatographic Resolution Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for separating enantiomers. scielo.brresearchgate.net This method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Cellulose-based CSPs, such as Chiralcel OJ, have been used for the enantioseparation of ibuprofen derivatives. oup.com Another approach involves the derivatization of ibuprofen with a chiral reagent to form diastereomers that can be separated on an achiral column. researchgate.net More advanced techniques like supercritical fluid chromatography (SFC) have emerged as a faster and more environmentally friendly alternative to traditional HPLC for preparative separations. ijper.org Using a preparative SFC method, (S)-Ibuprofen has been purified with a recovery yield of 77.6% and an enantiomeric excess of 99.3%. ijper.org

Table 5: Chromatographic Separation of F-Ibuprofen Enantiomers

Technique Chiral Stationary Phase (CSP) / Method Performance Reference
HPLC Chiralcel OJ (Cellulose-based) Effective for separating ibuprofen derivatives oup.com
HPLC OVM (Ovomucoid) Column Good resolution in < 8 minutes under optimal pH actamedicamarisiensis.ro
Preparative SFC Chiralpak AZ-H® (S)-Ibuprofen: 77.6% recovery, 99.3% e.e. ijper.org

Novel Synthetic Pathways and Optimization

The synthesis of enantiomerically pure (S)-Ibuprofen continues to be a significant area of research, driven by the fact that the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is inactive until it undergoes in-vivo conversion. wikipedia.orgresearchgate.net Modern synthetic strategies focus on improving efficiency, reducing environmental impact, and achieving high enantioselectivity. These novel pathways often employ advanced catalytic systems, including asymmetric chemical catalysts and biocatalysts, as well as innovative process technologies like continuous-flow synthesis.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for producing chiral molecules like (S)-Ibuprofen. This method typically involves the reduction of an unsaturated precursor in the presence of a chiral catalyst.

Researchers have developed a chiral ferrocene-ruthenium complex that has shown promise in the asymmetric hydrogenation for the synthesis of (S)-Ibuprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This process has demonstrated the potential for high chemical yield and excellent enantiomeric purity, with some examples achieving over 97% yield and over 97% enantiomeric excess (ee). nih.gov Another notable advancement involves a new class of biphosphorus ligands, such as Wudaphos, used with a rhodium catalyst. This system is designed to interact with the substrate via hydrogen bonding, which enhances selectivity during the reduction process. nih.gov

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a highly effective and green method for producing (S)-Ibuprofen. These methods utilize enzymes, such as lipases, to perform highly selective transformations, often under mild reaction conditions.

One common strategy is the enantioselective esterification of racemic ibuprofen. Lipases from various microbial sources can selectively catalyze the esterification of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. For instance, lipase B from Candida antarctica (CalB) has been used to produce an IBU–erythritol ester. mdpi.comunife.it Similarly, immobilized Rhizomucor miehei lipase has been employed for the enantioselective solventless esterification of (S)-ibuprofen with glycerol, achieving a conversion of 83% ± 5%. mdpi.comunife.it Lipase from Candida cylindracea has also demonstrated a high preference for the S(+)-enantiomer in a water-in-oil microemulsion system, resulting in an enantioselectivity value (E) greater than 150. nih.gov

Ultrasound-assisted enzymatic resolution is another optimization technique. A thermophilic esterase (APE1547) from the archaeon Aeropyrum pernix K1, immobilized in a flower-like nanobioreactor, showed excellent catalytic performance in the enantioselective esterification of ibuprofen when assisted by ultrasound irradiation. mdpi.com Under optimal conditions, this system achieved a high enzyme activity and an E value of 147.1. mdpi.com

Advanced Catalytic Couplings and Other Novel Routes

Beyond hydrogenation and biocatalysis, other novel synthetic routes have been explored. An iron-catalyzed cross-coupling reaction between an arylmagnesium reagent and an α-chloroester has been successfully applied to the synthesis of (S)-Ibuprofen, yielding a product with over 99% enantiopurity and a 65% yield. nih.gov

Palladium-catalyzed reactions have also been adapted for this purpose. One such strategy involves the asymmetric allylic substitution of an acetate (B1210297) precursor, which, after a sequence of ozonolysis, desulfonylation, and oxidation, yields (S)-Ibuprofen with an 87% ee. researchgate.net

Continuous-flow synthesis offers a modern alternative to traditional batch processing, providing better control over reaction parameters and potentially higher efficiency. One such method involves an iodine-mediated 1,2-aryl migration, where a ketone substrate is quantitatively converted to a methyl ester intermediate. nih.gov Another continuous-flow approach uses a 'superbase' to deprotonate p-xylene, followed by sequential reactions with electrophiles to produce ibuprofen. nih.gov While scientifically significant, the strong basicity of this latter method may require further refinement for industrial-scale application. nih.gov

The following table summarizes key findings from various novel synthetic approaches for (S)-Ibuprofen.

Synthetic MethodCatalyst / EnzymeSubstrate(s)YieldEnantiomeric Excess (ee) / E-valueSource(s)
Asymmetric HydrogenationChiral ferrocene-ruthenium complexUnsaturated propionic acid precursor>97%>97% ee nih.gov
Asymmetric HydrogenationRhodium / WudaphosUnsaturated propionic acid precursorN/AHigh nih.gov
Iron-Catalyzed CouplingIron catalyst / Chiral phosphine ligandArylmagnesium reagent, α-chloroester65%>99% ee nih.gov
Pd-Catalyzed Allylic SubstitutionPalladium / Oxazoline ligand1-(4-isobutylphenyl)prop-2-enyl acetateN/A87% ee researchgate.net
Biocatalytic EsterificationRhizomucor miehei lipase(R/S)-Ibuprofen, Glycerol83% ± 5% conversionHigh selectivity for (S)-enantiomer mdpi.comunife.it
Biocatalytic EsterificationCandida cylindracea lipase(R/S)-Ibuprofen, n-propanol35% conversionE > 150 nih.gov
Ultrasound-Assisted BiocatalysisImmobilized APE1547 esterase(R/S)-Ibuprofen, 1-octanolN/AE = 147.1 mdpi.com

Stereochemical Investigations of S F Ibuprofen

Chiroptical Properties and Their Elucidation

The chiroptical properties of a molecule, such as optical rotation and circular dichroism, are crucial for differentiating between enantiomers. (S)-ibuprofen is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). libretexts.org

Different analytical techniques are employed to study these properties. Circular dichroism (CD) spectroscopy is a powerful tool for chiral analysis, as it measures the differential absorption of left and right circularly polarized light. jasco-global.comjascoinc.com For (S)-ibuprofen, CD spectra show a characteristic positive signal, while its enantiomer, (R)-ibuprofen, exhibits a nearly mirror-image negative signal. cnr.it The intensity of the CD signal can be used to determine the enantiomeric purity of a sample. jasco-global.comjascoinc.com

The specific rotation is a standardized measure of a compound's optical activity. libretexts.org For (S)-ibuprofen, reported values for specific rotation vary slightly depending on the solvent and concentration.

Table 1: Specific Rotation of (S)-Ibuprofen

Solvent Concentration Specific Rotation ([α])
Methanol (B129727) Not Specified +54.5° libretexts.org
Ethanol (B145695) 2% (w/v) +59° sigmaaldrich.com
Ethanol 5% (w/v) +55° to +60° glentham.com

The positive sign of the specific rotation confirms the dextrorotatory nature of (S)-ibuprofen.

Conformational Analysis and Chirality

The three-dimensional structure, or conformation, of (S)-ibuprofen is not static. The molecule is flexible due to internal rotations around several single bonds, including the bond connecting the phenyl ring to the propionic acid group and the bond within the isobutyl group. kpfu.ru This flexibility results in an ensemble of different conformations in solution. kpfu.ruresearchgate.net

Quantum chemical calculations and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are used to investigate the conformational preferences of ibuprofen (B1674241). kpfu.ruresearchgate.net Studies have shown that ibuprofen can exist in at least eight different stable conformations. core.ac.uk The relative populations of these conformers are influenced by the solvent environment. kpfu.ru For instance, in chloroform, certain conformers are more dominant than others. kpfu.ru

The chirality of (S)-ibuprofen arises from the tetrahedral carbon atom (the chiral center) bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and the 4-isobutylphenyl group. kpfu.ru The specific spatial arrangement of these groups defines the S-configuration according to the Cahn-Ingold-Prelog priority rules. The various conformations of (S)-ibuprofen all maintain this S-configuration at the chiral center. In some solutions, (S)-ibuprofen can form dimers, which are stabilized in a "U"-shape conformation. nih.govresearchgate.net

Impact of Stereoisomerism on Molecular Recognition

The distinct three-dimensional shape of (S)-ibuprofen is critical for its interaction with biological targets, a concept known as molecular recognition. The pharmacological activity of ibuprofen stems from its ability to bind to and inhibit cyclooxygenase (COX) enzymes. nih.gov This binding is highly stereoselective, meaning that one enantiomer fits into the enzyme's active site much more effectively than the other.

(S)-Ibuprofen is the more potent inhibitor of COX-1 and COX-2 compared to the (R)-enantiomer. chemicalbook.com This difference in inhibitory activity is attributed to the specific interactions between the functional groups of (S)-ibuprofen and the amino acid residues within the active site of the COX enzymes. researchgate.net The carboxyl group of (S)-ibuprofen, in particular, plays a crucial role in binding.

The stereoselectivity of binding is not limited to COX enzymes. Studies on the binding of ibuprofen enantiomers to human serum albumin (HSA), the primary carrier of drugs in the bloodstream, have shown that (S)-ibuprofen binds more tightly than (R)-ibuprofen. nih.gov This differential binding can influence the distribution and availability of the active enantiomer in the body.

Furthermore, molecularly imprinted polymers (MIPs) have been developed to specifically recognize (S)-ibuprofen. koreascience.kr These synthetic polymers are created with "molecular memory" for the shape and functional groups of the (S)-ibuprofen template molecule, allowing for its selective separation from a racemic mixture. koreascience.kr The recognition mechanism in these MIPs is often based on the formation of hydrogen bonds between the polymer's functional monomers and the carboxyl group of (S)-ibuprofen. koreascience.kr

Stereochemical Stability and Racemization Studies

The stereochemical stability of (S)-ibuprofen is a significant consideration, as its conversion to the inactive (R)-enantiomer, a process called racemization, would reduce its therapeutic efficacy. Under normal physiological conditions, (S)-ibuprofen is stereochemically stable. However, the (R)-enantiomer can undergo a unidirectional chiral inversion to the active (S)-form in the body. wikipedia.org This conversion is facilitated by the enzyme alpha-methylacyl-CoA racemase. wikipedia.org

The kinetics of racemization of ibuprofen enantiomers have been studied under various conditions. Base-catalyzed racemization can occur, and the rate is proportional to the concentration of the base and the ibuprofen substrate. researchgate.net This process involves a keto-enol tautomerism mechanism. researchgate.net

Efforts have been made to develop processes for the racemization of the unwanted (R)-ibuprofen from a racemic mixture, which can then be resolved to yield more of the desired (S)-enantiomer. acs.org This approach aims to create a more efficient and environmentally friendly method for producing enantiopure (S)-ibuprofen. acs.orgutep.edu The stability of (S)-ibuprofen in the solid state has also been investigated, for instance, through ball milling experiments, to understand its configurational stability under mechanical stress. researchgate.net

Analytical Characterization and Purity Assessment of S F Ibuprofen

Advanced Chromatographic Techniques for Enantiomeric Purity

The separation of enantiomers is a fundamental challenge in the analysis of chiral drugs. For (S)-F-Ibuprofen, which possesses a single chiral center, it is crucial to quantify the presence of its counterpart, (R)-F-Ibuprofen, to ensure the desired pharmacological activity. It has been established that for ibuprofen (B1674241), the (S)-enantiomer is primarily responsible for the anti-inflammatory effects. scielo.br Several advanced chromatographic techniques are utilized to achieve this separation and assess enantiomeric purity with high precision.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of profens, including ibuprofen and its derivatives. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.

For the analysis of ibuprofen enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. For instance, a CHIRALCEL® OJ-3R column (150 × 4.6 mm, 3 µm) with an isocratic mobile phase of 0.008% formic acid in a water-methanol mixture has been successfully used for the enantioselective determination of ibuprofen enantiomers. mdpi.com Another approach involves using a permethyl-β-cyclodextrin chiral column with a mobile phase of methanol (B129727) and a triethylamine (B128534) acetate (B1210297) buffer. While direct separation on a CSP is preferred, derivatization of the enantiomers with a chiral reagent to form diastereomers can also be performed, which can then be separated on a standard achiral column. nih.gov

The following table summarizes typical parameters for chiral HPLC analysis of ibuprofen enantiomers, which are adaptable for this compound.

ParameterExample Condition 1Example Condition 2
Chiral Stationary Phase CHIRALCEL® OJ-3R (amylose derivative)Nucleodex-β-PM (permethyl-β-cyclodextrin)
Mobile Phase 0.008% Formic Acid in Water/MethanolMethanol / 0.1% Triethylamine Acetate Buffer (pH 4.0) (70:30)
Flow Rate 0.4 mL/min mdpi.com0.8 mL/min
Detection Tandem Mass Spectrometry (MS/MS) mdpi.comDiode-Array Detector (DAD) (198-241 nm)

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for enantiomeric purity assessment. For non-volatile or polar compounds like carboxylic acids, derivatization is typically required to increase volatility and improve chromatographic performance.

One common approach is the indirect separation method, where the enantiomers of ibuprofen are derivatized with a chiral reagent, such as (R)-(+)-1-phenylethylamine, to form diastereomeric amides. nih.gov These diastereomers can then be separated on a standard achiral GC column. This method has been shown to be linear for the determination of trace (R)-ibuprofen with good precision. nih.gov Alternatively, direct separation can be achieved using a chiral stationary phase, such as a β-DEX 120 column, which can sometimes analyze underivatized enantiomers. sigmaaldrich.com

The table below outlines a typical GC method for the optical purity determination of ibuprofen.

ParameterCondition
Derivatization Agent (R)-(+)-1-phenylethylamine nih.gov
Column Achiral capillary column (e.g., HP-5) nih.gov
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Purity Results Optical purities of 98.7 - 99.1% have been determined for commercial (S)-ibuprofen products using this approach. nih.gov

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency. ijper.org The most commonly used mobile phase is supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol. scielo.br

Research has demonstrated the successful separation of ibuprofen enantiomers using SFC on various chiral stationary phases. A study using a Chiralcel OX-H® column with a mobile phase of CO2 and 0.2% MIPA in methanol achieved high enantiomeric excess for both enantiomers. ijper.org This method was scaled up from an analytical to a preparative scale, successfully purifying (R)- and (S)-ibuprofen with enantiomeric excesses of 95.1% and 99.3%, respectively. ijper.org

Key parameters for a preparative SFC method are highlighted below.

ParameterCondition
Stationary Phase Chiralpak AZ-H® or Chiralcel OX-H® ijper.org
Mobile Phase Supercritical CO2 with Methanol (containing 0.2% MIPA) as a modifier ijper.org
Detection UV Detector
Outcome Recovery yields of 80.0% for the (R)-enantiomer and 77.6% for the (S)-enantiomer were achieved. ijper.org

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)

Beyond establishing purity, spectroscopic methods are indispensable for the definitive structural confirmation of this compound, ensuring the correct atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR, 1H NMR, 13C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and especially 19F NMR experiments provides a complete picture of the molecular structure.

¹H NMR provides information on the number and connectivity of protons. The spectrum of ibuprofen shows distinct signals for the aromatic protons, the isobutyl group protons, and the protons of the propanoic acid moiety. oxinst.com

¹³C NMR reveals the number of unique carbon environments in the molecule. For ibuprofen, ten unique carbon signals can be identified. oxinst.com

¹⁹F NMR is particularly crucial for this compound. The chemical shift and coupling constants of the fluorine atom provide direct evidence of its location on the molecule.

The following table details the assigned NMR signals for the parent compound, ibuprofen, which serves as a basis for interpreting the spectra of its fluorinated analog.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Propanoic Acid -CH(CH₃) 3.6945.1
Propanoic Acid -CH(CH₃) 1.4918.2
Aromatic Ring -CH 7.21, 7.10129.4, 127.4
Aromatic Ring -C (quaternary) -140.8, 137.2
Isobutyl -CH₂ 2.4545.0
Isobutyl -CH 1.8430.2
Isobutyl -CH₃ 0.9022.4
Data adapted from a 1 mol/ℓ solution in CDCl₃. oxinst.com

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it becomes a powerful tool for both separation and identification.

In LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used for quantification. For ibuprofen, the transition of the deprotonated molecule [M-H]⁻ at m/z 205.1 to a specific fragment ion at m/z 160.9 is commonly monitored. mdpi.com For this compound, the molecular ion peak would be shifted by the mass of the fluorine atom minus the mass of the hydrogen it replaced, and its fragmentation pattern would be analyzed to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, providing further confidence in the compound's identity.

TechniqueIonization ModeMonitored Transition (for Ibuprofen)Application
LC-MS/MS Negative Ionization mdpi.comm/z 205.1 > 160.9 mdpi.comQuantitative analysis and enantiomeric purity determination in complex matrices.
UPLC-MS/MS -m/z 360.2 > 232.1 (for derivatized enantiomer) scirp.orgValidated enantioselective assays in biological fluids. scirp.org
GC-MS Electron Ionization (EI)-Identification based on characteristic fragmentation patterns following GC separation.
TGA-MS --Analysis of gases evolved during thermal decomposition to understand stability and composition. acs.org

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of (S)-Ibuprofen. These methods provide detailed insights into the molecular structure, intermolecular interactions, and rotational isomerism of the compound. core.ac.uknih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the (S)-Ibuprofen molecule and understanding its intermolecular bonding, particularly in the solid state. A primary characteristic feature in the FT-IR spectrum of pure, solid (S)-Ibuprofen is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically observed around 1699-1721 cm⁻¹. mdpi.comresearchgate.netscielo.org.ar The presence of a broad vibrational peak between 2800-3400 cm⁻¹ is indicative of the O-H stretching bond of the carboxylic acid group. researchgate.net

In the solid state, vibrational spectroscopy has provided clear evidence of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent ibuprofen molecules, leading to the formation of stable dimers. core.ac.uknih.gov This dimerization is a crucial aspect of its crystalline structure. When (S)-Ibuprofen forms a salt, such as with an amino acid, the spectrum changes significantly. For instance, in the salt (S-IBU)⁻(ACA)⁺, the carbonyl absorption at 1699 cm⁻¹ disappears, and new strong bands appear corresponding to the asymmetric and symmetric carboxylate stretching at approximately 1535 cm⁻¹ and 1387 cm⁻¹, respectively. mdpi.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy and is particularly advantageous for analyzing solid-state samples and monitoring processes like crystallization in aqueous solutions. americanpharmaceuticalreview.comnih.govazom.com The Raman spectrum of ibuprofen is characterized by a series of sharp, narrow bands, which allows for clear identification and differentiation from other components in a formulation. americanpharmaceuticalreview.com

Conformational studies combining Raman spectroscopy with Density Functional Theory (DFT) calculations have been performed to analyze the various possible conformers of ibuprofen. core.ac.uknih.gov These studies have shown that while multiple conformations are possible due to rotations around single bonds, only a limited number of low-energy conformers are significantly populated. core.ac.ukkpfu.ru In the solid crystalline state, spectroscopic data indicates the presence of predominantly one of the lowest energy conformers. core.ac.uknih.gov Low-frequency Raman experiments have also been used to investigate molecular disorder in different phases of ibuprofen. nih.gov

The table below summarizes key vibrational frequencies for (S)-Ibuprofen and a related salt.

Vibrational Mode (S)-Ibuprofen (cm⁻¹) mdpi.comresearchgate.netscielo.org.ar (S-IBU)⁻(ACA)⁺ Salt (cm⁻¹) mdpi.com Assignment
Carbonyl (C=O) Stretch1699 - 1721N/ACarboxylic Acid Dimer
Asymmetric Carboxylate (COO⁻) StretchN/A~1535Carboxylate Anion
Symmetric Carboxylate (COO⁻) StretchN/A~1387Carboxylate Anion
O-H Stretch2800 - 3400 (broad)N/ACarboxylic Acid

Microscopy and Crystallographic Studies for Solid-State Characterization

The solid-state properties of (S)-Ibuprofen, including its crystal structure and morphology, are critical for its stability and formulation. These characteristics are primarily investigated using crystallographic and microscopic techniques.

Crystallographic Studies: Single-crystal X-ray diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are the definitive methods for elucidating the three-dimensional atomic arrangement in the crystalline state. The crystal structure of (S)-(+)-ibuprofen has been determined to be a monoclinic system with the space group P2₁. iucr.org A key feature revealed by these studies is that the molecules form hydrogen-bonded dimers through their carboxylic acid groups. mdpi.comscirp.org

Crystallographic data for (S)-Ibuprofen and its salts have been extensively reported. For example, in a cocrystal with L-phenylalanine, the formation of a new crystalline phase was confirmed by unique diffraction peaks in the PXRD pattern. acs.org Similarly, the salt formed between (S)-Ibuprofen and tranexamic acid crystallizes in the P2₁ space group, with four molecules in the unit cell. mdpi.com These studies are essential for understanding polymorphism, solvate formation, and the design of novel cocrystals with modified physicochemical properties. acs.orgmdpi.com

The table below presents representative crystallographic data for (S)-Ibuprofen and one of its salts.

Parameter (S)-(+)-Ibuprofen iucr.org (S-IBU)⁻(TXA)⁺ Salt mdpi.com
Formula C₁₃H₁₈O₂(C₁₃H₁₇O₂)⁻(C₈H₁₆NO₂)⁺
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 14.39715.623
b (Å) 7.8186.687
c (Å) 10.50620.571
β (°) 99.799.867
Volume (ų) 1165.62117.3
Z (molecules/cell) 24
Temperature (K) 298100

Microscopy Studies: Scanning Electron Microscopy (SEM) is employed to visualize the surface topography, size, and crystal habit (morphology) of solid particles. The typical crystal form of pure ibuprofen appears as fine, needle-like (acicular) crystals that exhibit a high tendency for cohesion. mdpi.comrsc.org However, the crystal habit can be intentionally modified. For instance, when ibuprofen is co-crystallized with nicotinamide, the resulting particles are observed as needle-shaped aggregates, distinct from the block-shaped particles of the individual components. mdpi.com The formation of solid dispersions can also alter the morphology, transforming crystalline ibuprofen into an amorphous state, which can be observed with SEM. jnu.ac.bd This morphological characterization is crucial as it directly impacts the material's micrometric properties, such as flowability and compaction behavior. rsc.org

Biochemical Interactions and Molecular Mechanisms of S F Ibuprofen Excluding Clinical Human Data

Enzyme Binding and Inhibition Kinetics in Isolated Systems

Cyclooxygenase Isoform Selectivity in vitro

(S)-Ibuprofen is a non-selective, reversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. pharmgkb.org These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids involved in inflammation and other physiological processes. pharmgkb.orgnih.gov In vitro studies have demonstrated that (S)-ibuprofen is a more potent inhibitor of COX enzymes than its (R)-enantiomer. researchgate.netpharmgkb.org

While generally considered non-selective, some studies suggest a slightly stronger inhibitory activity of (S)-ibuprofen towards COX-1 compared to COX-2 in certain in vitro assays. pharmgkb.orgnih.gov However, other in vitro human whole-blood assays have shown comparable inhibitory activities toward both isoforms. nih.gov The selectivity of NSAIDs for COX-1 and COX-2 can vary depending on the specific assay used. nih.gov For instance, the ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 is a common measure of selectivity, with a ratio close to 1.0 indicating non-selective inhibition. ajmc.com

The binding of (S)-ibuprofen to the active site of COX enzymes is a rapid and reversible process. iucr.orgnih.gov This contrasts with the irreversible inhibition of COX-1 by aspirin (B1665792). pnas.org The interaction of (S)-ibuprofen with the COX active site can interfere with the binding of other drugs, such as aspirin. pnas.org

Table 1: In vitro COX Inhibition Data for (S)-Ibuprofen

EnzymeAssay TypeIC50 (μmol/L)Reference
COX-1Human Whole Blood2.1 nih.gov
COX-2Human Whole Blood1.6 nih.gov

Other Enzyme Interactions (e.g., Cytochrome P450)

The metabolism of ibuprofen (B1674241) primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes. drugbank.compharmgkb.org In vitro studies have identified CYP2C9 as the main enzyme responsible for the hydroxylation of (S)-(+)-ibuprofen. drugbank.complos.org CYP2C8 is also involved, though it plays a more significant role in the metabolism of the (R)-(-)-enantiomer. plos.orgresearchgate.net Other CYP isoforms, including CYP2C19, can also contribute to ibuprofen metabolism. drugbank.comresearchgate.net

The genetic polymorphisms in CYP2C8 and CYP2C9 can influence the metabolism and clearance of ibuprofen enantiomers. researchgate.net For instance, the CYP2C9*3 allele has been associated with reduced clearance of (S)-(+)-ibuprofen. researchgate.net

Ligand-Receptor Interactions at a Molecular Level

The interaction of (S)-ibuprofen with the active site of COX enzymes has been elucidated through crystallographic and molecular docking studies. The carboxylate group of (S)-ibuprofen forms crucial interactions with key amino acid residues within the enzyme's active site. nih.gov

In both COX-1 and COX-2, the carboxylate of ibuprofen forms a hydrogen bond with the hydroxyl group of Tyr-355. nih.gov Additionally, a salt bridge is formed between the carboxylate moiety of ibuprofen and the guanidinium (B1211019) group of Arg-120 at the entrance of the cyclooxygenase channel. nih.gov Mutational analyses have confirmed the importance of these residues for the binding and inhibition of COX-2 by ibuprofen. nih.gov The higher affinity of the (S)-isomer for the COX-2 active site compared to the (R)-isomer is supported by crystallographic studies, which show that only the (S)-isomer is bound within the active site in the crystal structure of murine COX-2 with a racemic mixture of ibuprofen. nih.gov

Beyond COX enzymes, ibuprofen has been shown to interact with other receptors and binding proteins in vitro. For example, it has been demonstrated to inhibit the binding of a synthetic agonist to the human CB2 cannabinoid receptor, suggesting it may compete with endogenous ligands for this receptor. nih.gov Furthermore, studies have investigated the binding of ibuprofen to human adipocyte fatty-acid binding protein (FABP4), where (S)-ibuprofen showed a high binding affinity. nih.gov

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry have been instrumental in understanding the binding of (S)-ibuprofen to its targets and in the design of novel ibuprofen derivatives. nih.govnih.govekb.egdergipark.org.tr These in silico methods predict the binding affinity and interaction patterns of ligands within the active site of proteins like COX-2. nih.govdergipark.org.tr

Docking studies have consistently shown that (S)-ibuprofen fits well into the active site of both COX-1 and COX-2. nih.govrsc.org The binding is characterized by hydrophobic interactions and hydrogen bonds with key residues such as Arg120 and Tyr355. nih.govresearchgate.net Computational analyses have also been used to compare the interaction energies of ibuprofen with both COX isoforms, confirming its non-selective inhibition profile. iucr.org

Molecular dynamics simulations have been employed to assess the stability of the protein-ligand complex over time. nih.govnih.gov These studies have provided insights into the conformational stability of (S)-ibuprofen when bound to the main protease of SARS-CoV-2, suggesting it as a potential inhibitor. tandfonline.com

Cellular Uptake and Distribution Mechanisms in vitro

The cellular uptake of (S)-ibuprofen and its derivatives has been investigated in various cell lines. In vitro studies have shown that ibuprofen can be taken up by cells, and its transport can be influenced by certain transporters. The organic anion transporters SLC22A6, SLC22A7, SLC22A8, and SLC22A9 have been shown to be capable of ibuprofen uptake in vitro. pharmgkb.org

The formulation of (S)-ibuprofen can significantly impact its cellular uptake. For instance, encapsulating phospho-ibuprofen, a derivative of ibuprofen, into liposomes and micelles was found to enhance its cellular uptake in human colon adenocarcinoma cells. nih.gov Similarly, conjugating (S)-(+)-ibuprofen to a molecular transporter demonstrated good cellular uptake in live HeLa cells. researchgate.net In another study, sialic acid-poly (ethylene glycol)-ibuprofen (SA-PEG-IBU) nanomicelles were developed to enhance cellular uptake in cancer cells by targeting the overexpressed E-selectin receptor. dovepress.com

Effects on Specific Biochemical Pathways in Cell Lines

Beyond its direct inhibition of COX enzymes, (S)-ibuprofen has been shown to affect various biochemical pathways in different cell lines.

In neuroblastoma cell lines, (S)-(+)-ibuprofen has been observed to destabilize the oncoproteins MYCN/MYC and the protein kinase AKT, a key regulator of cell survival. nih.gov It also enhanced the expression of the tumor suppressor p53 and induced the unfolded protein response (UPR), a cellular stress response. nih.gov

In human glioma cell lines, ibuprofen treatment led to a significant inhibition of cell growth and migration. plos.org This was associated with a cell cycle arrest in the G1/G0 phase. plos.org While both ibuprofen and diclofenac (B195802) inhibited glioma cells, their metabolic responses were distinct, with ibuprofen having less of an effect on lactate (B86563) production compared to diclofenac. plos.org

In human gastric cancer cells, ibuprofen was found to epigenetically increase the expression of the p75 neurotrophin receptor (p75NTR), a tumor suppressor, by downregulating promoter methylation and upregulating N6-methyladenosine (m6A)-RNA-methylation. tandfonline.com

Furthermore, in prostate cancer cells, ibuprofen was shown to alter the expression of a large number of genes involved in various biological functions, including DNA replication, recombination and repair, cell cycle, and cellular movement. aacrjournals.org These effects were observed at concentrations higher than those required for COX inhibition, suggesting COX-independent mechanisms of action. aacrjournals.org

Metabolic Pathways and Biotransformations of S F Ibuprofen Excluding Clinical Human Data

In vitro Metabolism Studies Using Hepatic Microsomes and Isolated Hepatocytes

In vitro models, such as hepatic microsomes and isolated hepatocytes, are instrumental in characterizing the metabolic fate of (S)-F-Ibuprofen. oecd.orgtandfonline.com Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are particularly useful for studying Phase I oxidative reactions. nih.gov Isolated hepatocytes, on the other hand, provide a more complete system by retaining both Phase I and Phase II metabolic activities, as well as intact cell membranes that regulate the uptake of substances. oecd.orgnih.gov

Studies using isolated rat hepatocytes have demonstrated their utility as a reproducible in vitro model for examining both the metabolism and chiral inversion of ibuprofen (B1674241). nih.govnih.gov These studies have shown that the metabolic processes in hepatocytes can be time-dependent and influenced by cell density and substrate concentration. nih.gov Furthermore, research with liver S9 fractions, which contain both microsomal and cytosolic enzymes, has also contributed to understanding ibuprofen metabolism. oecd.org

The use of these in vitro systems allows for the determination of key metabolic parameters, such as the maximum reaction velocity (Vmax), the Michaelis-Menten constant (Km), and intrinsic clearance (CLint), which is the ratio of Vmax to Km. nih.gov Such studies have been conducted for (S)-Ibuprofen in human hepatic microsomes to predict its in vivo clearance. nih.gov

Identification of Metabolites and Their Chemical Structures

The primary metabolic pathway for this compound involves oxidation of its isobutyl side chain. drugbank.com The major metabolites identified in in vitro studies are hydroxylated and carboxylated derivatives. drugbank.com

The main oxidative metabolites include:

2-hydroxyibuprofen (B1664085) : Formed by hydroxylation at the 2-position of the isobutyl side chain. nih.govpharmgkb.org

3-hydroxyibuprofen (B1141330) : Resulting from hydroxylation at the 3-position. nih.govpharmgkb.org

Carboxyibuprofen : This metabolite is formed through the further oxidation of 3-hydroxyibuprofen by cytosolic dehydrogenases. nih.govresearchgate.net

Minor metabolites have also been identified, such as 1-hydroxyibuprofen. researchgate.netmdpi.com Following these Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions. drugbank.com The primary conjugation reaction is the formation of acyl glucuronides. nih.govresearchgate.net Ibuprofen itself can also be directly conjugated to form ibuprofen-acyl glucuronide. nih.gov

Table 1: Major Metabolites of this compound

Metabolite Name Chemical Structure Description
2-hydroxyibuprofen C13H18O3 A major oxidative metabolite formed by hydroxylation. nih.govpharmgkb.org
3-hydroxyibuprofen C13H18O3 Another major oxidative metabolite. nih.govpharmgkb.org
Carboxyibuprofen C13H16O4 Formed from the oxidation of 3-hydroxyibuprofen. nih.govresearchgate.net
Ibuprofen-acyl glucuronide C19H26O8 A conjugate formed directly from ibuprofen. nih.gov

Enzyme Systems Involved in this compound Metabolism

The biotransformation of this compound is catalyzed by specific enzyme systems, primarily involving Phase I oxidative enzymes and Phase II conjugating enzymes.

The oxidative metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.compharmgkb.org In vitro studies have identified CYP2C9 as the principal isoform responsible for the hydroxylation of (S)-Ibuprofen to form 2-hydroxyibuprofen and 3-hydroxyibuprofen. drugbank.comnih.govpharmgkb.org While other CYP isoforms like CYP2C8, CYP2C19, CYP3A4, CYP2D6, and CYP2E1 may play a role at higher concentrations, CYP2C9 is the major contributor to its clearance at therapeutic concentrations. pharmgkb.org The involvement of CYP enzymes in these oxidative pathways has been confirmed by inhibition studies using agents like metyrapone. nih.gov

Following oxidation, or in some cases directly, this compound and its metabolites undergo Phase II conjugation reactions. drugbank.com The most significant of these is glucuronidation, which involves the attachment of glucuronic acid to the carboxyl group of ibuprofen, forming an ibuprofen-acyl glucuronide . nih.govresearchgate.net This reaction is catalyzed by a group of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govresearchgate.net

In vitro experiments have indicated that several UGT isoforms are capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7. nih.gov The formation of these acyl glucuronides is a significant pathway in the elimination of ibuprofen. nih.gov While generally considered a detoxification step, acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins. nih.govresearchgate.net

Oxidative Biotransformations

Stereoselective Metabolism and Chiral Inversion Phenomena

Ibuprofen is typically administered as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen. drugbank.comwikipedia.org The (S)-enantiomer is responsible for most of the anti-inflammatory activity. wikipedia.orgunesp.br A key aspect of ibuprofen's metabolism is the unidirectional chiral inversion of the less active (R)-enantiomer to the active (S)-enantiomer. wikipedia.orgunesp.brviamedica.pl This conversion does not happen in the reverse direction, from (S)- to (R)-ibuprofen. nih.govunesp.br

This chiral inversion is a metabolic process that has been observed in in vitro systems, such as isolated rat hepatocytes. nih.govnih.gov The mechanism involves the formation of an acyl-CoA thioester of (R)-ibuprofen, a reaction catalyzed by acyl-CoA synthetase. wikipedia.orgviamedica.pl This intermediate is then converted to the (S)-ibuprofen-CoA thioester by the enzyme alpha-methylacyl-CoA racemase, which is subsequently hydrolyzed to release (S)-ibuprofen. wikipedia.orgviamedica.pl

The metabolism of ibuprofen is also stereoselective. For instance, the metabolism of (S)-ibuprofen is predominantly mediated by CYP2C9, whereas (R)-ibuprofen is metabolized more by CYP2C8. pharmgkb.org This stereoselectivity extends to conjugation reactions, with the S-isomer favoring acyl glucuronidation. researchgate.net

Derivatization and Prodrug Strategies for S F Ibuprofen Analogs

Synthesis of Novel Derivatives and Conjugates

The chemical structure of ibuprofen (B1674241), characterized by a carboxylic acid group, a chiral center, and an isobutylphenyl moiety, offers multiple sites for modification. A primary strategy to create novel derivatives is the derivatization of the carboxylic acid group, which is often associated with gastric irritation. scirp.orgnih.gov This is typically achieved by converting the acid into esters or amides, or by using it as a starting point for synthesizing more complex heterocyclic structures. scirp.org

One common synthetic route involves activating the carboxylic acid of ibuprofen, for instance by converting it into an acid chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate reactions with other molecules. uobaghdad.edu.iq For example, ibuprofen has been conjugated with various heterocyclic amines, such as 2-amino-5-ethyl-1,3,4-thiadiazole, to produce amide derivatives. The process can involve creating a reactive anhydride (B1165640) intermediate of ibuprofen, which then reacts with the amine in the presence of a catalyst like zinc dust.

Another approach is the synthesis of Schiff base derivatives. This multi-step process can start with the conversion of ibuprofen to its corresponding hydrazide. nih.govacs.org This intermediate can then be reacted with various substituted benzaldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid to yield bis-Schiff base derivatives. nih.govacs.org These synthetic methods allow for the creation of a library of new chemical entities with potentially altered pharmacological properties. Research has also explored the synthesis of hybrid conjugates, combining ibuprofen with other pharmacologically active molecules like paracetamol, to potentially achieve synergistic effects or an improved safety profile. nih.gov

Derivative TypeSynthetic ApproachExample ReactantsReference
Amide ConjugatesCoupling agent (DCC) mediated reaction between Ibuprofen and an amine.Ibuprofen, 2-Amino-5-ethyl-1,3,4-thiadiazole, DCC
Schiff Base DerivativesMulti-step synthesis involving the formation of ibuprofen hydrazide, followed by condensation with an aldehyde.Ibuprofen hydrazide, Substituted benzaldehydes nih.govacs.org
Pyrazoline ConjugatesReaction of ibuprofen acid chloride with glycine (B1666218) ethyl ester, followed by hydrazinolysis and cyclization with chalcones.Ibuprofen acid chloride, Glycine ethyl ester, Chalcones uobaghdad.edu.iq
Hybrid ConjugatesSynthesis of hybrid molecules incorporating the ibuprofen scaffold with another active agent.Ibuprofen, Paracetamol nih.gov

Structure-Activity Relationship Studies of Derivatized Compounds (Focus on Molecular Interactions)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the (S)-Ibuprofen structure influence its biological activity. With the aid of computational tools like molecular docking, researchers can predict and analyze the interactions between newly synthesized derivatives and their biological targets, primarily the COX-1 and COX-2 enzymes. nih.govdergipark.org.trrsc.org These studies reveal that the binding affinity and selectivity of ibuprofen analogs are governed by specific molecular interactions within the active site of the enzymes. researchgate.netpharmascholars.com

The active site of COX enzymes is a long, hydrophobic channel. pharmascholars.com For ibuprofen and its derivatives, key interactions include hydrogen bonding and hydrophobic contacts. The carboxylic acid group of the parent drug typically forms critical hydrogen bonds with residues such as Arginine-120 (Arg120) and Tyrosine-355 (Tyr355) in the COX active site. researchgate.netpharmascholars.com When the carboxylic acid is modified, for instance, into a carboxamide or incorporated into a heterocyclic ring, the new functional groups can form different hydrogen bonds or other interactions. For example, in a study of ibuprofen-Schiff base derivatives, the carbonyl oxygen and imine nitrogen were found to form hydrogen bonds with Arg120 and Tyr355. researchgate.netpharmascholars.com

Hydrophobic interactions also play a significant role. The isobutylphenyl group of ibuprofen fits into a hydrophobic pocket within the enzyme, interacting with non-polar amino acid residues like Leucine (Leu352, Leu384), Valine (Val349, Val523), and Tyrosine (Tyr385). researchgate.netpharmascholars.com Modifications to the ibuprofen structure can alter the nature of these hydrophobic interactions. SAR studies have shown that adding certain functional groups, such as trifluoromethyl (CF3) or halogens, can enhance the biological action, potentially by strengthening these interactions or improving the molecule's fit within the active site. nih.gov The binding energy, a calculated value representing the strength of the interaction, is often used to compare the potential efficacy of different derivatives, with lower (more negative) binding energies suggesting a more stable drug-receptor complex. rsc.orgmdpi.com

Compound/DerivativeTarget EnzymeKey Interacting ResiduesType of InteractionReference
IbuprofenCOX-1/COX-2Arg120, Tyr355Hydrogen Bonding researchgate.netpharmascholars.com
IbuprofenCOX-1/COX-2Leu352, Val523, Tyr385Hydrophobic researchgate.netpharmascholars.com
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propanehydrazide (Schiff Base)COX-2 (3NT1)Arg120, Tyr355Hydrogen Bonding researchgate.net
N-[5-ethyl-2-(1,3,4- thiadiazolyl)]–propamide (Amide Derivative)COX-2(Predicted to interact with key active site residues)(Predicted H-bonding and hydrophobic)

Development of Prodrugs for Targeted Delivery (Focus on Chemical Design and Stability)

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. rsc.orgnih.gov The prodrug approach for (S)-Ibuprofen is a key strategy to overcome limitations such as gastrointestinal side effects and poor penetration of the blood-brain barrier (BBB). nih.govnih.govmdpi.com The chemical design of these prodrugs focuses on creating a temporary, covalent modification, typically at the carboxylic acid group, to form an ester or amide linkage. nih.govsemanticscholar.org

The stability of the prodrug is a critical design feature. An ideal prodrug should remain intact in the acidic environment of the stomach to prevent local irritation but should be readily cleaved by enzymes (like esterases) in the bloodstream or at a specific target tissue to release ibuprofen. rsc.orgmdpi.com The chemical design influences this stability; for instance, introducing larger or branched alkyl esters can modulate the rate of enzymatic hydrolysis. rsc.org Studies on ibuprofen prodrugs have demonstrated that they exhibit greater stability at a low pH (e.g., pH 1.2, simulating gastric fluid) and undergo hydrolysis as the pH increases towards physiological levels (e.g., pH 7.4, simulating the intestine and plasma). mdpi.comresearchgate.net

Prodrug design is also pivotal for targeted delivery. To enhance brain delivery for potential neuroprotective applications, ibuprofen has been conjugated to carrier molecules that can utilize endogenous transporters at the BBB. nih.govmdpi.com A notable example is a dual-prodrug where ibuprofen is linked to both glucose and vitamin C. nih.gov The rationale is that these carriers will be recognized by glucose transporters (GLUT) and vitamin C transporters (SVCT) at the BBB, facilitating the entry of the entire conjugate into the central nervous system, where it can then be cleaved to release active ibuprofen. nih.gov Another strategy involves increasing the lipophilicity of the drug through prodrug formation to enhance passive diffusion across the BBB. mdpi.com These targeted designs aim to increase the concentration of the drug at the desired site of action while minimizing systemic exposure and associated side effects. rsc.org

Prodrug StrategyChemical Design FeatureTarget/GoalStability ProfileReference
Ester ProdrugsEster linkage at the carboxylic acid group.Reduce gastric irritation; improve lipophilicity.Stable at acidic pH (1.2), hydrolyzes at physiological pH (7.4). mdpi.com
Amino Acid ConjugatesAmide linkage with amino acids.Improve water solubility.Stable at low pH, hydrolyzes at higher pH in the intestine. researchgate.net
Brain-Targeting ProdrugConjugation to glucose and vitamin C.Enhance transport across the Blood-Brain Barrier (BBB) via transporters.Designed to release ibuprofen in the brain. nih.gov
ROS-Responsive ProdrugLinkage designed to cleave in response to high levels of Reactive Oxygen Species (ROS).Target sites of high oxidative stress, such as in Alzheimer's disease.Stable in circulation, releases drug at pathological sites. rsc.org

Table of Mentioned Compounds

Environmental and Green Chemistry Perspectives on S F Ibuprofen Synthesis

Sustainable Synthetic Routes and Solvent Selection

The evolution of ibuprofen (B1674241) synthesis from the original six-step Boots process to modern, greener alternatives exemplifies the application of green chemistry in the pharmaceutical industry. researchgate.netugal.ro The Boots process suffered from poor atom economy and the use of hazardous reagents. ugal.ro In contrast, newer methods focus on reducing steps, using recyclable materials, and employing safer solvents.

Sustainable Synthetic Routes:

The BHC Process: Developed by the Boots-Hoechst-Celanese (BHC) company, this three-step synthesis is a significant improvement over the original route. rsc.org It begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) using anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. rsc.orgresearchgate.net This is followed by hydrogenation using a Raney nickel catalyst and subsequent carbonylation with a palladium catalyst to yield ibuprofen. rsc.org The use of HF is a key advantage as it can be recovered and reused with over 99.9% efficiency, drastically reducing waste. chemistryforsustainability.orgccchwc.edu.hk This process significantly improves atom utilization compared to the original method. rsc.org

Enzymatic and Biocatalytic Routes: To obtain the biologically active (S)-ibuprofen, enzymatic kinetic resolution is a prominent green strategy. Lipases, such as those from Candida rugosa, are used for the enantioselective esterification of racemic ibuprofen. viamedica.pl This method allows for the production of (S)-ibuprofen with high enantiomeric excess. viamedica.pl For instance, using lipase (B570770) MY, (S)-ibuprofen butyl ester can be obtained with an optical purity of 95% eep. viamedica.pl These enzymatic processes often occur in greener solvent systems and under mild conditions.

Synthesis from Biorenewable Sources: A novel approach involves the synthesis of ibuprofen from biorenewable feedstocks, such as β-pinene, a component of turpentine. bham.ac.uk This route transforms β-pinene into a key intermediate, 4-isopropenylcyclohexanone (B3049908) (4-IPEC), which is then converted to (rac)-ibuprofen. Key steps include palladium-catalyzed aromatization reactions. This strategy offers a pathway to producing analgesics from sustainable, non-petroleum-based sources. bham.ac.uk

Continuous-Flow Synthesis: Modern process intensification techniques like continuous-flow synthesis offer precise control over reaction parameters, reducing reaction times and improving yields. ucl.ac.ukgoogle.com A flow process for ibuprofen synthesis has been developed that reduces reaction time from hours to minutes. ucl.ac.uk While some initial flow syntheses still used toxic solvents, modifications are being made to incorporate greener alternatives. ucl.ac.uk For example, trifluoromethanesulfonic acid has been used as a catalyst to replace aluminum chloride, which is incompatible with flow systems. nih.gov

Solvent Selection:

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, recyclable, or benign solvents.

Anhydrous Hydrogen Fluoride (HF): In the BHC process, HF acts as both a catalyst and a solvent. Its high recyclability (99.9%) minimizes waste, making it a cornerstone of this greener route. chemistryforsustainability.orgccchwc.edu.hk

Supercritical Fluids: Supercritical fluid chromatography (SFC) using supercritical carbon dioxide (CO2) as the mobile phase is a green alternative for the purification and chiral separation of ibuprofen enantiomers. ijper.org This technique significantly reduces the consumption of organic solvents. In one study, (S)-ibuprofen was purified to 99.3% enantiomeric excess using SFC. ijper.org

Greener Organic Solvents and Water: Research into the chiral resolution of ibuprofen has explored various solvent systems. For liquid-liquid extraction, polar organic solvents like decanol (B1663958) have been shown to be effective. acs.org In chromatographic separations, ethanol (B145695) is often preferred over the more toxic methanol (B129727) and acetonitrile. actamedicamarisiensis.ro Furthermore, enzymatic routes are being developed that can be performed in aqueous media or with minimal organic solvent, such as using water with isooctane (B107328) for lipase-catalyzed esterification. viamedica.plucl.ac.uk

Table 1: Comparison of Solvents in (S)-Ibuprofen Synthesis and Purification

Solvent/SystemApplicationGreen Chemistry AdvantageReference
Anhydrous Hydrogen FluorideSolvent and catalyst in BHC synthesisHigh recyclability (>99.9%), reduces waste volume chemistryforsustainability.orgccchwc.edu.hk
Supercritical CO2Mobile phase in preparative SFC for chiral separationReplaces large volumes of organic solvents, non-toxic ijper.org
EthanolOrganic modifier in HPLC mobile phaseLower toxicity compared to methanol and acetonitrile actamedicamarisiensis.ro
DecanolOrganic phase in enantioselective liquid-liquid extractionEffective for chiral separation acs.org
Water / IsooctaneReaction medium for enzymatic resolutionReduces reliance on toxic organic solvents viamedica.plucl.ac.uk

Atom Economy and Waste Reduction in (S)-F-Ibuprofen Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ccchwc.edu.hk The original synthesis of ibuprofen is a classic example of a process with poor atom economy, while newer methods demonstrate significant improvements.

The six-step Boots synthesis had an atom economy of only about 40%. rsc.orgucl.ac.uk This means that 60% of the mass of the starting materials ended up as waste, primarily in the form of unwanted byproducts and inorganic salts like aluminum trichloride (B1173362) hydrate. researchgate.netccchwc.edu.hkucl.ac.uk Considering the global annual production of ibuprofen, this translated to millions of pounds of waste. scheikundeinbedrijf.nl

In stark contrast, the three-step BHC process achieves an atom economy of approximately 77%. researchgate.netresearchgate.net If the primary byproduct, acetic acid, is recovered and utilized, the atom economy approaches 100%. ugal.ro This dramatic improvement is a direct result of designing a more elegant and efficient synthetic pathway that minimizes stoichiometric reagents and maximizes catalysis.

Table 2: Atom Economy Comparison of Ibuprofen Synthesis Routes

FeatureBoots Synthesis (Original)BHC Synthesis (Green)Reference
Number of Steps 63 researchgate.netrsc.org
Key Reagents Isobutylbenzene, Acetic Anhydride (B1165640), AlCl3, Ethyl Chloroacetate, HydroxylamineIsobutylbenzene, Acetic Anhydride, Hydrogen Fluoride, Raney Nickel, Palladium catalyst rsc.orgccchwc.edu.hk
Catalyst Aluminum trichloride (stoichiometric, hydrated waste)Hydrogen Fluoride, Raney Nickel, Palladium (catalytic, recyclable) rsc.orgccchwc.edu.hk
Primary Waste Aluminum trichloride hydrate, various organic and inorganic byproductsAcetic acid (can be recovered and reused) researchgate.netugal.ro
Atom Economy ~40%~77% (approaching 100% with byproduct recovery) researchgate.netrsc.orgucl.ac.uk

Waste Reduction Strategies:

Beyond improving atom economy, several strategies are employed to minimize waste in ibuprofen production:

Catalyst Recycling: The BHC process is built on the principle of using recoverable catalysts. The hydrogen fluoride solvent/catalyst is recovered with high efficiency, and the Raney nickel and palladium catalysts used in the hydrogenation and carbonylation steps, respectively, can also be recycled and reused. rsc.orgccchwc.edu.hk

Process Intensification: In industrial production, issues such as poor temperature control can lead to side reactions and increased waste. researchgate.net By designing new reactors that allow for precise temperature control (e.g., maintaining 13–15 °C during the Friedel-Crafts reaction), side reactions are inhibited, improving purity and reducing waste streams. researchgate.net Such process intensification has been shown to reduce the reaction time for certain steps from 24 hours to less than 8 hours and significantly decrease volatile organic compound (VOC) emissions and the chemical oxygen demand (COD) of wastewater. researchgate.net

Byproduct Utilization: The main byproduct of the BHC process is acetic acid, which is formed during the initial acylation step. researchgate.net Unlike the waste from the Boots process, acetic acid is a valuable chemical that can be recovered and used in other industrial applications, effectively turning a waste stream into a product stream. ugal.ro

Alternative Energy Sources and Catalysts in Synthesis

Reducing the energy footprint and moving away from hazardous catalysts are key objectives in greening the synthesis of (S)-ibuprofen. This involves exploring novel energy sources to drive reactions and developing highly efficient, selective, and reusable catalysts.

Alternative Energy Sources:

Conventional synthesis often relies on thermal heating, which can be energy-intensive. Alternative energy sources offer the potential for faster, more efficient reactions under milder conditions.

Solar Energy: Researchers have demonstrated the feasibility of using solar energy as the sole heat source for steps in ibuprofen synthesis. researchgate.net By repurposing satellite dishes as solar reflectors, sufficient heat can be generated to drive reactions like Friedel-Crafts acylation. researchgate.net This approach aims to create a more sustainable synthetic pathway by replacing electricity derived from fossil fuels with a renewable energy source. researchgate.netresearchgate.net

Microwave-Assisted Synthesis (MWAS): Microwave energy can significantly reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com MWAS has been successfully used to synthesize a copper-ibuprofen metal complex, showcasing its potential for creating related pharmaceutical compounds with high efficiency and reduced crystallization times. nih.gov

Ultrasound: Sonication, or the use of ultrasound, is another alternative energy source that can improve reaction yields and shorten reaction times in chemical synthesis. numberanalytics.com

Greener and More Efficient Catalysts:

Catalysis is superior to the use of stoichiometric reagents as it minimizes waste. ccchwc.edu.hk The development of novel catalysts is central to modern green synthesis.

Recyclable Catalysts (BHC Process): As previously mentioned, the BHC process relies on recyclable catalysts: anhydrous hydrogen fluoride, Raney nickel, and palladium catalysts. rsc.orgccchwc.edu.hk Their reusability is a cornerstone of the process's green credentials.

Enzymatic Catalysts: Lipases are highly effective biocatalysts for the kinetic resolution of racemic ibuprofen, yielding the desired (S)-enantiomer. viamedica.pl These enzymes operate under mild conditions (temperature and pH), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. viamedica.pl

Heteropolyacid (HPA) Catalysts: HPAs are being explored as green, solid-acid catalysts. For example, Silica-Supported Preyssler Nanoparticles (H14[NaP5W30O110]/SiO2) have been used as an eco-friendly, reusable, and efficient catalyst for ibuprofen synthesis. scitechnol.com These catalysts are non-toxic, thermally stable, and allow for simple operation and work-up procedures. scitechnol.com

Photocatalysis: Direct carboxylation of the benzylic C-H bond using photo-activation with blue LEDs has been explored. nih.gov While yields require further optimization, this method represents a potential metal-free catalytic approach under convenient reaction conditions. nih.gov

Table 3: Alternative Catalysts in Ibuprofen Synthesis

Catalyst TypeSpecific Example(s)Role in SynthesisGreen Chemistry AdvantageReference
Biocatalyst Candida rugosa Lipase (e.g., Lipase MY)Enantioselective esterification for kinetic resolution of (R,S)-ibuprofenHigh selectivity for (S)-enantiomer, operates under mild conditions, biodegradable viamedica.pl
Solid Acid Catalyst Silica-Supported Preyssler Nanoparticles (SPNPs)General acid catalysis in ibuprofen synthesisEco-friendly, reusable, non-toxic, high thermal stability scitechnol.com
Recyclable Metal Catalysts Raney Nickel, PalladiumHydrogenation and Carbonylation (BHC Process)High catalytic activity, can be recovered and reused ugal.rorsc.org
Photocatalyst Blue LED-mediated systemDirect CO2 insertion via C-H activationPotential for metal-free catalysis, uses light as an energy source nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.